[1,1'-Biphenyl]-4,4'-dicarboxamide
CAS No.: 46902-08-3
Cat. No.: VC2333179
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46902-08-3 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 4-(4-carbamoylphenyl)benzamide |
| Standard InChI | InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18) |
| Standard InChI Key | IJUKXLYWNIOUOH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N |
Introduction
[1,1'-Biphenyl]-4,4'-dicarboxamide, also known as 4,4''-bis(carbamoyl)biphenyl, is a synthetic organic compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol . This compound is characterized by its biphenyl core, which is functionalized with two carboxamide groups at the 4 and 4' positions. The presence of these amide groups allows for hydrogen bonding, which can influence the compound's physical properties and its ability to form supramolecular structures.
Chemical Synthesis
The synthesis of [1,1'-Biphenyl]-4,4'-dicarboxamide typically involves the reaction of biphenyl-4,4'-dicarboxylic acid with ammonia or amines to form the corresponding amides. This process can be optimized using various solvents and conditions to improve yield and purity .
Supramolecular Chemistry
[1,1'-Biphenyl]-4,4'-dicarboxamide has been studied for its potential in forming supramolecular structures due to its ability to engage in hydrogen bonding. This property makes it a candidate for constructing two-dimensional (2D) and three-dimensional (3D) molecular networks, which are crucial in materials science and nanotechnology .
Potential Applications
While specific applications of [1,1'-Biphenyl]-4,4'-dicarboxamide are still under investigation, its structural properties suggest potential uses in:
-
Materials Science: As a building block for supramolecular materials.
-
Pharmaceuticals: As a scaffold for drug design due to its ability to form hydrogen bonds.
-
Organic Electronics: Due to its biphenyl core, which can contribute to electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume